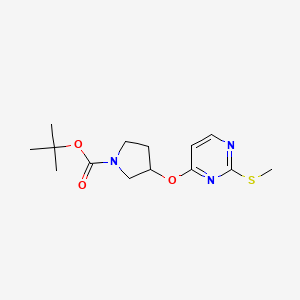

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21N3O3S |

|---|---|

Molecular Weight |

311.40 g/mol |

IUPAC Name |

tert-butyl 3-(2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-11-5-7-15-12(16-11)21-4/h5,7,10H,6,8-9H2,1-4H3 |

InChI Key |

XIIOZLKDSAREGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Boc-Protected Pyrrolidine Intermediate

The starting material pyrrolidine is reacted with tert-butyl carbamate to afford tert-butyl pyrrolidine-1-carboxylate (Boc-pyrrolidine). This step protects the nitrogen atom, facilitating selective transformations on the ring carbons without affecting the amine functionality.

Introduction of Hydroxyl Groups and Conversion to Leaving Groups

The Boc-pyrrolidine undergoes dihydroxylation using osmium tetroxide (OsO_4) with N-methylmorpholine N-oxide as a co-oxidant in tetrahydrofuran/water mixture at room temperature. This reaction introduces vicinal diols on the pyrrolidine ring with moderate yield (~59%) after purification by silica gel chromatography.

Subsequently, the diol is converted to the corresponding bis-mesylate by reaction with methanesulfonyl chloride and triethylamine in dichloromethane at ambient temperature. This mesylation step proceeds efficiently with yields around 90%, yielding a good leaving group for further substitution.

Azide Substitution and Reduction to Diamine

The bis-mesylate intermediate is treated with sodium azide in dimethylformamide at elevated temperature (~90 °C) for 24 hours to afford the diazide derivative. This nucleophilic substitution proceeds with good yield (~79%).

The diazide is then reduced catalytically using palladium catalysts to the corresponding diamine, which serves as a key intermediate for further ring construction and functionalization.

Formation of the Pyrrolidine-Pyrimidine Ether Linkage

The diamino-N-Boc pyrrolidine intermediate is reacted with 4-chloro-2-(methylthio)pyrimidine under nucleophilic aromatic substitution conditions, often facilitated by microwave irradiation to enhance reaction rates and yields. This step installs the pyrimidinyl-oxy substituent at the 3-position of the pyrrolidine ring via an ether bond.

Oxidation and Further Functional Group Modifications

The methylthio group on the pyrimidine ring can be oxidized to the corresponding methyl sulfone using potassium peroxymonosulfate (Oxone), which can then be displaced by nucleophiles in further derivatization steps.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | tert-Butyl carbamate, pyrrolidine | Boc-pyrrolidine | Not specified | Standard amine protection |

| Dihydroxylation | OsO4, N-methylmorpholine N-oxide, THF/H2O, RT | Boc-3,4-dihydroxypyrrolidine | 59 | Purified by silica gel chromatography |

| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, RT | Boc-3,4-bis(mesylate)pyrrolidine | 90 | Efficient conversion to leaving groups |

| Azide substitution | Sodium azide, DMF, 90 °C, 24 h | Boc-3,4-diazidopyrrolidine | 79 | Nucleophilic substitution |

| Reduction | Pd catalyst | Boc-3,4-diaminopyrrolidine | Not specified | Catalytic hydrogenation |

| Nucleophilic aromatic substitution | 4-chloro-2-(methylthio)pyrimidine, microwave irradiation | tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate | Not specified | Ether linkage formation |

| Oxidation (optional) | Potassium peroxymonosulfate (Oxone) | Methyl sulfone derivative | Not specified | For further functionalization |

Research Findings and Analysis

- The use of osmium tetroxide for dihydroxylation is a reliable method to introduce vicinal diols on the pyrrolidine ring, enabling further functionalization.

- Mesylation converts hydroxyl groups into excellent leaving groups, facilitating nucleophilic substitution with azide ions.

- The azide substitution followed by catalytic reduction is a strategic approach to introduce amino functionalities in a controlled manner.

- Microwave irradiation accelerates the nucleophilic aromatic substitution of the pyrimidine ring, improving reaction efficiency.

- The methylthio substituent on the pyrimidine ring is a versatile handle for oxidation and subsequent substitution, allowing structural diversification.

- Protection of the pyrrolidine nitrogen with tert-butyl carbamate is essential to prevent side reactions and maintain regioselectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a pyrrolidine moiety, suggesting various avenues for bioactivity.

- Molecular Formula : C₁₅H₂₃N₃O₄S

- Molecular Weight : 341.43 g/mol

- CAS Number : 1354015-09-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₄S |

| Molecular Weight | 341.43 g/mol |

| CAS Number | 1354015-09-0 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing pyrimidine structures often exhibit inhibitory effects on various enzymes and receptors, potentially modulating pathways involved in cell proliferation and apoptosis.

Target Interactions

- PD-1/PD-L1 Pathway : Similar compounds have been shown to act as antagonists in the PD-1/PD-L1 pathway, which is crucial for immune checkpoint regulation. This suggests that this compound may also influence immune responses .

- Enzyme Inhibition : Pyrimidine derivatives have been reported to inhibit certain kinases and phosphatases, which are vital in cancer signaling pathways, thus providing a rationale for further exploration of this compound's therapeutic potential .

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Case Studies

- Study on Anticancer Activity : A study published in Nature highlighted that pyrimidine derivatives can significantly inhibit tumor growth in xenograft models when administered at specific dosages, indicating a promising avenue for cancer therapy .

- Antimicrobial Properties : Research has also suggested that certain methylthio-pyrimidine derivatives display antimicrobial activity against both Gram-positive and Gram-negative bacteria, enhancing their potential as therapeutic agents against infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.